1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
5-thiophen-2-yl pyrazole derivatives are studied for their potential as potent and selective cannabinoid-1 (CB1) receptor antagonists . Pyrazole is a five-membered heterocycle bearing two adjacent nitrogen atoms .
Synthesis Analysis
Transition-metal-catalyzed C–H functionalization reactions of pyrazoles can form new C–C and C–heteroatom bonds on the pyrazole ring . This provides access to a wide range of functionalized pyrazoles in a single step .Molecular Structure Analysis
The structures and molecular properties of 5-thiophen-2-yl pyrazole derivatives were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set . All of them present the same molecular subunit structure, miming that of rimonabant, an efficient CB1 antagonist .Chemical Reactions Analysis
Transition-metal-catalyzed C–H functionalization reactions of pyrazoles can form new C–C and C–heteroatom bonds on the pyrazole ring . This is in contrast to traditional cross-coupling reactions that require pre-functionalized pyrazoles .Physical And Chemical Properties Analysis
The physicochemical properties of 5-thiophen-2-yl pyrazole derivatives were derived, and their binding with the CB1 receptor was analyzed .Scientific Research Applications
Generation and Diversity of Compounds
The compound 1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, while not directly mentioned, is closely related to compounds generated through various alkylation and ring closure reactions. For instance, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, serves as a precursor in diverse synthetic pathways. This compound undergoes reactions to produce a structurally diverse library, including pyrazolines, pyridines, and pyrimido[1,2-a]benzimidazole derivatives, highlighting the utility of thiophene-containing compounds in generating novel structures for further study and application in various fields such as materials science, pharmaceuticals, and agrochemicals (Roman, 2013).
Antibacterial Activity
Pyrazoline derivatives, such as those synthesized from thiophene-2-yl prop-2-en-1-one, have been investigated for their antibacterial properties. A study synthesizing novel pyrazolines demonstrated significant antibacterial activity against various strains, indicating potential applications in developing new antimicrobial agents. These findings suggest that compounds structurally related to 1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole could serve as valuable scaffolds in the search for novel antibacterial drugs (Rani & Mohamad, 2014).
Antidepressant Activity
Further research into phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides revealed their potential as antidepressants. The study focused on a series of these compounds, evaluating their antidepressant activity through behavioral tests. One particular derivative demonstrated a significant reduction in immobility time in animal models, comparable to the standard antidepressant Imipramine, indicating the therapeutic potential of thiophene-based pyrazolines as antidepressants (Mathew, Suresh, & Anbazhagan, 2014).
Anti-Tumor Activity
Compounds incorporating the thiophene moiety, such as bis-pyrazolyl-thiazoles, have shown promising anti-tumor activities against hepatocellular carcinoma cell lines. This suggests that structurally similar compounds, including 1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, may possess valuable biological activities worth exploring for cancer therapy applications (Gomha, Edrees, & Altalbawy, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-chloroethyl)-3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c13-6-7-15-10-4-1-3-9(10)12(14-15)11-5-2-8-16-11/h2,5,8H,1,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVDMNGSWNZAFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CC=CS3)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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